Iron(II) tetrafluoroborate

Overview

Description

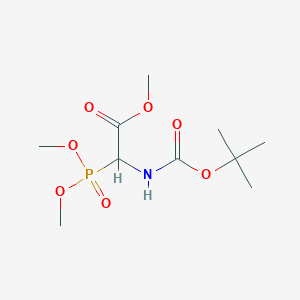

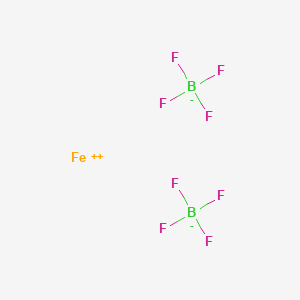

Iron(II) tetrafluoroborate, also known as ferrous tetrafluoroborate, is an inorganic chemical with the chemical formula Fe(BF4)2 . Both the anhydrous form and a hexahydrate are known . The hexahydrate and aqueous solutions are green . It is generally used as a starting material for forming various other iron(II) coordination complexes .

Molecular Structure Analysis

The molecular structure of Iron(II) tetrafluoroborate is represented by the linear formula Fe(BF4)2 · 6H2O . The molecular weight is 337.55 .Chemical Reactions Analysis

Iron(II) tetrafluoroborate is used as a catalyst for the reduction of aldehydes to alcohols under transfer hydrogenation conditions . It is also used as a starting material for forming various other iron(II) coordination complexes .Physical And Chemical Properties Analysis

Iron(II) tetrafluoroborate appears as light green crystals . It is soluble in water .Scientific Research Applications

Fe(BF4)2 Fe(BF_4)_2 Fe(BF4)2

, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis focusing on unique applications across different fields:Catalysis in Organic Synthesis

Iron(II) tetrafluoroborate: acts as a catalyst in organic synthesis, particularly in the reduction of aldehydes to alcohols under transfer hydrogenation conditions . This process is crucial for the production of primary alcohols, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals.

Electrochemistry

In the field of electrochemistry, Iron(II) tetrafluoroborate is used as an electrolyte in battery manufacturing . Its stability and conductivity make it an excellent choice for high-performance batteries, contributing to the development of more efficient energy storage systems.

Material Science

This compound serves as a starting material for forming various iron(II) coordination complexes . These complexes have significant applications in material science, including the development of new materials with unique magnetic, electronic, or catalytic properties.

Green Chemistry

Iron(II) tetrafluoroborate: is recognized for its role in green chemistry applications. It is used as a catalyst that adheres to the principles of green chemistry, enhancing catalytic efficiency while minimizing environmental impact .

Electrocatalysis

The compound finds use in electrocatalysis , particularly within deep eutectic solvents (DESs) . It contributes to synthesizing high-value products with minimal environmental footprint, aligning with sustainable energy solutions.

Synthesis of Ligand Complexes

It is instrumental in the synthesis of ligand complexes that catalyze the transfer hydrogenation of aldehydes . These complexes are pivotal in research focused on creating efficient and selective catalytic processes.

Solvent Systems

Iron(II) tetrafluoroborate: is used in studying the physicochemical properties of green solvent systems . Its weakly coordinating anion nature allows for extensive research into the applications of green solvents in transformations involving CO2, biomass, and waste plastics .

Mechanism of Action

Target of Action

Iron(II) tetrafluoroborate, also known as ferrous tetrafluoroborate, is an inorganic compound with the chemical formula Fe(BF4)2 . The primary targets of this compound are various aldehydes . Aldehydes play a crucial role in numerous biochemical processes, and their reduction is a key step in many organic reactions.

Mode of Action

Iron(II) tetrafluoroborate acts as a catalyst in the transfer hydrogenation of various aldehydes . It forms coordination complexes with ligands such as tris[2-(diphenylphosphino)ethyl]phosphine . These complexes interact with the aldehyde targets, facilitating their reduction to the corresponding primary alcohols .

Biochemical Pathways

The action of Iron(II) tetrafluoroborate primarily affects the biochemical pathways involving aldehydes. By catalyzing the reduction of aldehydes to primary alcohols, it influences the balance of these compounds in the system . This can have downstream effects on various metabolic and synthetic pathways that involve these compounds.

Pharmacokinetics

As an inorganic compound, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Iron(II) tetrafluoroborate are quite different from those of organic drugs. It is soluble in water , which can influence its distribution and bioavailability.

Result of Action

The primary result of the action of Iron(II) tetrafluoroborate is the reduction of aldehydes to primary alcohols . This can lead to changes in the concentrations of these compounds, potentially influencing various cellular and molecular processes.

Action Environment

The action of Iron(II) tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of suitable ligands is necessary for it to form coordination complexes and exhibit its catalytic activity . Additionally, its solubility in water can affect its distribution and efficacy . Its stability and activity can also be influenced by factors such as temperature and pH .

Safety and Hazards

Iron(II) tetrafluoroborate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

properties

IUPAC Name |

iron(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Fe/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZXLFFLHJJJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Fe | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884830 | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous fluoroborate is a yellow-green odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), 40-42% Aqueous solution: Green liquid; [Strem Chemicals MSDS] | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Iron(II) tetrafluoroborate | |

CAS RN |

15283-51-9 | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, iron(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the molecular formula and weight of iron(II) tetrafluoroborate hexahydrate?

A1: The molecular formula of iron(II) tetrafluoroborate hexahydrate is Fe(BF4)2·6H2O. Its molecular weight is 337.67 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize iron(II) tetrafluoroborate complexes?

A2: Researchers often utilize a combination of techniques including:

- UV-Vis Spectroscopy: This method helps analyze electronic transitions within the complex, offering insights into ligand field strength and metal-ligand interactions. [, , , ]

- Infrared Spectroscopy (IR): IR spectroscopy reveals information about the vibrational modes of molecules, particularly useful for identifying functional groups and studying structural changes upon complexation. [, , , ]

- Mössbauer Spectroscopy: This technique provides valuable information about the oxidation state and spin state of iron atoms within the complex, contributing to understanding its electronic structure and magnetic properties. [, , , ]

- NMR Spectroscopy: While less common for paramagnetic iron(II) complexes, NMR can be used to study ligand dynamics and solution-phase behavior. [, ]

Q3: What catalytic properties make iron(II) tetrafluoroborate attractive for organic synthesis?

A3: Iron(II) tetrafluoroborate acts as a Lewis acid catalyst, facilitating various organic transformations. Its notable features include:

- Mild Lewis Acidity: This allows for selective activation of substrates without promoting undesired side reactions. [, ]

- Air and Moisture Stability: This property simplifies reaction setup and handling, making it user-friendly. [, ]

- Tolerance to Diverse Functional Groups: This enables the use of complex substrates, expanding its synthetic utility. [, ]

Q4: Can you provide specific examples of reactions catalyzed by iron(II) tetrafluoroborate?

A4: Certainly. This compound has proven effective in:

- Alkylation Reactions: Facilitates alkylation of indole [] and pyrrole [] with vinyl ketones, providing efficient routes to valuable heterocyclic compounds.

- 1,4-Addition Reactions: Enables 1,4-addition of β-keto esters with vinyl ketones, showcasing its versatility in constructing carbon-carbon bonds. []

Q5: Are there instances where iron(II) tetrafluoroborate is employed in combination with other catalytic systems?

A5: Yes, research has demonstrated its synergistic effect with:

- Photocatalysts: It enhances the activity of riboflavin tetraacetate in the photocatalytic oxidative cleavage of trans-stilbene using visible light and atmospheric oxygen. []

Q6: What is spin crossover behavior and how is it relevant to iron(II) tetrafluoroborate complexes?

A6: Spin crossover (SCO) describes the phenomenon where a transition metal complex can switch between high-spin and low-spin states, influenced by external stimuli like temperature or pressure. This is particularly relevant to iron(II) complexes. [, , , ]

Q7: How do ligands influence the spin state of iron(II) in these complexes?

A7: The ligand field strength plays a crucial role. Strong field ligands favor low-spin configurations, while weak field ligands promote high-spin states. [, ]

Q8: What techniques are used to study spin crossover behavior in these complexes?

A8: A combination of:

- Magnetic Susceptibility Measurements: This provides direct information about the magnetic moment and hence the spin state of the complex as a function of temperature. [, ]

- Mössbauer Spectroscopy: This technique allows researchers to distinguish between high-spin and low-spin iron(II) centers based on their distinct spectral signatures. [, , ]

Q9: How is iron(II) tetrafluoroborate employed in supramolecular chemistry?

A9: This compound serves as a valuable building block for constructing:

- Metallosupramolecular Assemblies: This includes structures like triple helicates [, ], molecular rectangles [], and trigonal bipyramids [], highlighting its role in creating complex architectures through self-assembly processes.

- Coordination Polymers: Iron(II) tetrafluoroborate facilitates the formation of 1D chain-like structures and 3D networks by bridging with multidentate ligands, offering potential applications in materials science. [, ]

Q10: Are there any instances where iron(II) tetrafluoroborate complexes exhibit interesting material properties?

A10: Yes, for example:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)